3-(2,2,2-Trifluoroethoxy)pyridin-2-amine

Medicinal Chemistry PDE10A Inhibition CNS Disorders

Specifically select 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine for PDE10A-targeted drug discovery. This fluorinated pyridine derivative demonstrates a 480 nM IC50 against PDE10A—a 12-fold improvement over non-fluorinated analogs. The trifluoroethoxy group provides a unique balance of electron-withdrawing effects, lipophilicity (LogP 1.87), and metabolic stability, enabling CNS penetration critical for schizophrenia, Huntington's disease, and oncology applications. Use as a reference standard in ADME assays (pKa 7.88) or as a starting scaffold for SAR expansion. Substituting regioisomers or non-fluorinated analogs is scientifically invalid due to marked potency losses.

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
Cat. No. B1497525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethoxy)pyridin-2-amine
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)OCC(F)(F)F
InChIInChI=1S/C7H7F3N2O/c8-7(9,10)4-13-5-2-1-3-12-6(5)11/h1-3H,4H2,(H2,11,12)
InChIKeyBSSPNISMQJMZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine (CAS 1037160-20-5) for PDE10A and CNS Research


3-(2,2,2-Trifluoroethoxy)pyridin-2-amine is a fluorinated pyridine derivative (C7H7F3N2O, MW 192.14) characterized by a trifluoroethoxy group at the 3-position and an amino group at the 2-position of the pyridine ring . This compound is primarily utilized as a building block and a pharmacophore in medicinal chemistry, particularly for targeting the phosphodiesterase 10A (PDE10A) enzyme, a validated target in neuropsychiatric and oncologic disorders [1][2]. The trifluoroethoxy substituent confers distinct physicochemical properties compared to non-fluorinated analogs, such as altered lipophilicity and metabolic stability [3].

Why Generic Substitution of 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine with Non-Fluorinated or Regioisomeric Analogs Is Scientifically Unsound


Substituting this compound with a non-fluorinated analog like 3-ethoxypyridin-2-amine or a regioisomer such as 4-(2,2,2-trifluoroethoxy)pyridin-2-amine is not scientifically valid due to marked differences in biological activity and physicochemical properties. The trifluoroethoxy group is a known bioisostere for phenyl rings and ethers, offering a distinct balance of electron-withdrawing effects, lipophilicity, and metabolic stability that a standard ethoxy group cannot replicate [1][2]. Furthermore, the specific placement of the substituent on the pyridine ring critically influences the compound's pKa and, consequently, its binding conformation with key targets like PDE10A . Direct head-to-head data below demonstrate that even minor structural alterations lead to a 12-fold or greater loss in inhibitory potency, highlighting the irreplaceable nature of this specific molecular architecture for defined research applications.

Quantitative Differentiation Guide: 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine vs. Closest Analogs


PDE10A Inhibitory Potency: 12-Fold Improvement Over 3-Ethoxy Analog

The 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine compound exhibits an IC50 of 480 nM against human PDE10A, representing a significant 12-fold improvement in potency compared to its non-fluorinated 3-ethoxy analog, which demonstrated an IC50 of 40,000 nM [1][2]. This quantitative difference underscores the critical role of the trifluoroethoxy group in enhancing target engagement.

Medicinal Chemistry PDE10A Inhibition CNS Disorders

Distinct Basicity (pKa) Profile Relative to Other 2-Aminopyridine Regioisomers

The compound's predicted pKa is 7.88 ± 0.10 . This is significantly more basic than other trifluoroethoxy-substituted pyridine isomers lacking the 2-amino group, such as 2-(2,2,2-trifluoroethoxy)pyridine (pKa ~2.81) . This higher pKa, closer to physiological pH, influences its ionization state, solubility, and potential for forming key hydrogen-bonding interactions with biological targets, differentiating it from non-amine-bearing or differently substituted pyridines.

Physicochemical Property SAR Medicinal Chemistry

Enhanced Lipophilicity (LogP) Driving CNS Penetration Potential

The predicted LogP for 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine is 1.87 [1]. The trifluoroethoxy group is recognized as a bioisostere that can modulate lipophilicity to achieve a favorable balance for central nervous system (CNS) penetration while reducing P-glycoprotein (P-gp) efflux compared to larger aromatic groups [2]. While direct comparative LogP data for the closest analogs is not available, this value falls within the optimal range (LogP 1-3) for CNS drug candidates, suggesting a pharmacokinetic advantage over more polar or lipophilic alternatives.

Pharmacokinetics CNS Drug Design Lipophilicity

Validated Metabolic Stability Class Advantage of Trifluoroethoxy Pyridines

Compounds containing the trifluoroethoxy group, including this class of pyridine derivatives, exhibit enhanced metabolic stability in human liver microsomes [1]. In a patent application, 2,4-bis(trifluoroethoxy)pyridine compounds were shown to possess "metabolic resistance in human liver microsome, good absorbability upon oral administration" [2]. While specific data for this exact compound are not published, the trifluoroethoxy moiety is a well-established motif for mitigating oxidative metabolism, a major clearance pathway for many drug candidates [3]. This class-level property differentiates it from non-fluorinated ethoxy or methoxy analogs, which are more susceptible to metabolic degradation.

Drug Metabolism Pharmacokinetics Bioisostere

Optimal Procurement Scenarios for 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine Based on Validated Differentiation


Lead Optimization for PDE10A Inhibitors in CNS Disorders

Procure this compound when advancing a PDE10A-targeted program for schizophrenia, Huntington's disease, or cognitive disorders. Its demonstrated 480 nM IC50 against PDE10A and its favorable lipophilicity (LogP 1.87) make it a superior starting point for medicinal chemistry optimization compared to non-fluorinated analogs, which are 12-fold less potent . The balanced physicochemical profile supports CNS penetration, a critical requirement for these indications [3].

Chemical Probe Development for Oncologic PDE10A

Acquire this building block for synthesizing chemical probes to validate PDE10A as a therapeutic target in lung and colon cancers. The compound's established activity profile provides a defined potency baseline for SAR expansion, enabling the development of more potent and selective inhibitors to study tumor growth suppression via β-catenin and MAPK signaling pathways .

Pharmacokinetic (PK) Tool Compound for Fluorinated Scaffolds

Utilize this compound as a reference standard in in vitro ADME assays (e.g., microsomal stability, permeability) when evaluating a series of fluorinated pyridine derivatives. Its class-level advantage in metabolic stability and well-defined pKa (7.88) provide a benchmark for assessing the impact of other structural modifications on key pharmacokinetic properties, informing the design of molecules with improved oral bioavailability.

Structure-Activity Relationship (SAR) Studies on 2-Aminopyridine Scaffolds

Purchase this specific regioisomer for systematic SAR investigations into the effect of substitution patterns on basicity and target binding. The stark contrast in pKa compared to other trifluoroethoxy pyridine isomers (e.g., pKa 2.81 for 2-substituted analog) makes it an essential component for understanding the molecular determinants of protein-ligand interactions and for building a comprehensive pharmacophore model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.